molecular formula C18H21N5O5 B2437496 N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide CAS No. 1334373-21-5

N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide

Cat. No.: B2437496
CAS No.: 1334373-21-5
M. Wt: 387.396
InChI Key: UCWCFHUEIFVURI-UHFFFAOYSA-N
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Description

N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a piperidine dicarboxamide core, strategically functionalized with a 1,3-benzodioxole moiety and a 3-methyl-1,2,4-oxadiazole group. The 1,3-benzodioxole (methylenedioxyphenyl) scaffold is a privileged structure in drug discovery, known to contribute to bioactive molecules with a range of pharmacological activities and is often verified in research compounds using advanced NMR techniques . The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and membrane permeability in drug candidates . The integration of these distinct heterocyclic systems makes this compound a valuable chemical tool for researchers. Its primary research applications include serving as a key intermediate in the synthesis of more complex target molecules, acting as a scaffold for the development of focused libraries in high-throughput screening, and being used in structure-activity relationship (SAR) studies to optimize interactions with biological targets such as enzymes and receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-N-(1,3-benzodioxol-5-yl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5/c1-11-20-16(28-22-11)9-19-17(24)12-4-6-23(7-5-12)18(25)21-13-2-3-14-15(8-13)27-10-26-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWCFHUEIFVURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Common Reaction Types

The compound engages in reactions typical of amides and heterocycles. Key reactions include:

Hydrolysis of Amide Groups

  • Mechanism : Amide hydrolysis under acidic or basic conditions generates carboxylic acids or their conjugate bases.

  • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.

  • Products : Cleavage of the amide bonds to yield piperidine-1,4-dicarboxylic acid and the corresponding benzodioxole/oxadiazole derivatives.

Nucleophilic Substitution

  • Mechanism : The benzodioxole and oxadiazole rings may act as electrophilic sites, undergoing substitution with nucleophiles (e.g., amines, alcohols).

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with appropriate bases or acids.

  • Products : Modified derivatives with altered substituents on the heterocyclic rings.

Oxidation/Reduction

  • Mechanism : The benzodioxole ring (a dihydroxybenzene derivative) can undergo oxidation to form quinones or reduction to catechols.

  • Conditions : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).

  • Products : Oxidized or reduced benzodioxole derivatives, altering the compound’s electronic properties.

Stability and Degradation

The compound’s stability depends on environmental factors:

  • pH Sensitivity : Amide hydrolysis is accelerated in extreme pH conditions (strongly acidic or basic).

  • Thermal Stability : Likely stable under standard laboratory conditions but may degrade at high temperatures.

  • Storage Recommendations : Anhydrous conditions to prevent hydrolysis; avoid exposure to strong acids/bases.

Comparison of Reaction Pathways

Reaction Type Key Features Conditions Products
Amide Hydrolysis Cleavage of amide bonds to generate carboxylic acidsStrong acid/base, heatPiperidine-1,4-dicarboxylic acid, benzodioxole/oxadiazole derivatives
Nucleophilic Substitution Modification of heterocyclic rings with nucleophilesPolar aprotic solvent, base/acidSubstituted benzodioxole/oxadiazole derivatives
Oxidation/Reduction Alteration of benzodioxole’s oxidation stateKMnO₄, LiAlH₄, etc.Quinones or catechols from benzodioxole ring

Research Findings and Implications

  • Biological Activity : While not explicitly detailed for this compound, analogous piperidine derivatives with benzodioxole/oxadiazole substituents (e.g., JZL184 ) exhibit biological activity, suggesting potential applications in drug discovery.

  • Chemical Reactivity : The presence of multiple reactive sites (amides, heterocycles) makes the compound versatile for further functionalization but requires careful control of reaction conditions to avoid degradation .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity :
Recent studies have demonstrated that compounds with similar structural motifs show significant anticancer properties. For instance, derivatives of oxadiazoles have been reported to inhibit growth in various cancer cell lines with percent growth inhibitions ranging from 51% to 86% against different tumor types .

Antimicrobial Properties :
Compounds containing benzodioxole structures have shown antimicrobial activities against several pathogens. These findings suggest that N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide could possess similar properties.

Applications in Drug Discovery

The compound is included in various screening libraries for drug discovery purposes:

Library Name Description
Coronavirus LibraryContains compounds tested against viral targets.
PLpro LibraryFocused on compounds targeting proteases involved in viral replication.

The presence of this compound in such libraries highlights its potential as a lead compound for developing new therapeutic agents.

Case Studies

Several studies have investigated the biological efficacy of compounds similar to this compound:

  • Anticancer Studies : In vitro studies have shown that derivatives exhibit significant inhibition of cell proliferation in cancer cell lines such as OVCAR-8 and SNB-19 .
  • Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to specific biological targets involved in cancer proliferation and microbial resistance .

Mechanism of Action

The mechanism of action of N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications and optimizations in various research fields.

Biological Activity

N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound incorporates two significant pharmacophoric elements: the benzodioxole and oxadiazole moieties, both known for their diverse biological properties.

Chemical Structure

The molecular formula of the compound is C23H26N4O5C_{23}H_{26}N_{4}O_{5}, and its structure can be represented as follows:

SMILES CC CC1 CCN1C Nc cc cc1 Cl c1OC O C NCc cc1 cc2c1OCO2 O\text{SMILES CC CC1 CCN1C Nc cc cc1 Cl c1OC O C NCc cc1 cc2c1OCO2 O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the piperidine and oxadiazole structures have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainInhibition Zone (mm)IC50 (µM)
7lSalmonella typhi152.14
7mBacillus subtilis180.63
7nEscherichia coli102.17
7oStaphylococcus aureus121.13

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It demonstrated significant inhibition against acetylcholinesterase (AChE) and urease , which are critical targets in treating neurodegenerative diseases and urinary tract infections, respectively. The IC50 values for these activities suggest a promising therapeutic profile.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)6.28
Urease2.14

Antidiabetic Activity

In vivo studies have indicated that compounds with similar structures exhibit antidiabetic effects by inhibiting α-amylase activity. For example, a related benzodioxole derivative showed an IC50 value of 0.68μM0.68\mu M against α-amylase, demonstrating its potential in managing diabetes .

Study on Antidiabetic Potential

A study investigated the antidiabetic effects of benzodioxole derivatives in a streptozotocin-induced diabetic mouse model. The results showed that treatment with these derivatives significantly reduced blood glucose levels from 252.2 mg dL252.2\text{ mg dL} to 173.8 mg dL173.8\text{ mg dL}, highlighting their efficacy in glucose metabolism regulation .

Q & A

Q. What are the recommended synthetic strategies for preparing N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Formation of the piperidine-dicarboxamide backbone via coupling of substituted benzodioxolyl and oxadiazolyl precursors. For example, details a similar approach using hydroxylamine hydrochloride and nitrile intermediates under reflux conditions .
  • Purification : Column chromatography or recrystallization to isolate the target compound, with purity confirmed by HPLC or NMR (e.g., 1^1H NMR and 13^13C NMR data provided in ) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • X-ray crystallography : Use programs like SHELX () for solving crystal structures, particularly to resolve stereochemistry in the piperidine and oxadiazole moieties .
  • Spectroscopic validation : 1^1H/13^13C NMR (e.g., δ 2.4–3.1 ppm for piperidine protons) and mass spectrometry (e.g., molecular ion peak at m/z corresponding to the molecular formula) as described in .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Enzyme inhibition assays : Screen against targets like kinases or GPCRs, using fluorometric or radiometric readouts.
  • Cellular viability assays : Use MTT or ATP-based luminescence to assess cytotoxicity (e.g., IC50_{50} determination, as referenced in for related compounds) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

  • Computational modeling : Apply hybrid functionals (e.g., B3LYP, ) to calculate charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict binding affinity to biological targets like enzymes or receptors .
  • Thermochemical analysis : Assess atomization energies and ionization potentials (e.g., average deviation <2.4 kcal/mol as in ) to validate stability under physiological conditions .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data?

  • Fragment-based drug design : Deconstruct the molecule into benzodioxole, oxadiazole, and piperidine fragments. Test individual fragments and recombine to identify critical pharmacophores (similar to strategies in for pyrazole derivatives) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish entropic vs. enthalpic contributions to target interactions .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Process control : Implement flow chemistry or microwave-assisted synthesis to enhance efficiency (e.g., ’s emphasis on computational-experimental feedback loops) .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps, monitoring via TLC or GC-MS (as in ) .

Q. What safety protocols are critical for handling intermediates and final compounds?

  • Hazard assessment : Review Safety Data Sheets (SDS) for analogs (e.g., ’s guidelines for oxadiazole derivatives, including PPE and ventilation requirements) .
  • First-aid measures : Pre-plan for exposure risks (e.g., skin/eye irritation protocols in ) and ensure MSDS accessibility .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference
1^1H NMRδ 6.7–7.2 ppm (benzodioxole protons)
HRMSm/z 450.18 (calculated)
X-ray DiffractionSpace group P21_1/c, R-factor <0.05

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetApplication
B3LYP6-31G(d,p)HOMO-LUMO gap calculation
M06-2XDef2-TZVPSolvation energy in water

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